6-bromo-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline
Description
6-bromo-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline is a complex organic compound featuring a quinazoline core substituted with a bromo group and an azetidine ring linked to a pyrazole moiety
Properties
IUPAC Name |
6-bromo-4-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN5/c1-11-5-20-22(6-11)9-12-7-21(8-12)16-14-4-13(17)2-3-15(14)18-10-19-16/h2-6,10,12H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAFBYARRGCVLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC=NC4=C3C=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boron reagent with a halogenated quinazoline derivative under palladium catalysis .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling conditions to maximize yield and purity. This includes selecting appropriate solvents, temperatures, and reaction times to ensure efficient synthesis on a large scale .
Chemical Reactions Analysis
Chemical Reactions of Quinazoline Derivatives
Quinazoline derivatives can participate in a range of chemical reactions, including:
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Nucleophilic Substitution : The bromine atom in 6-bromo-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline can be replaced by nucleophiles under appropriate conditions.
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Electrophilic Substitution : Although less common, quinazolines can undergo electrophilic substitution reactions, particularly at positions where electron-donating groups are present.
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Coupling Reactions : Palladium-catalyzed cross-coupling reactions can be used to introduce aryl or alkyl groups to the quinazoline ring.
Potential Reactions for the Compound
| Reaction Type | Conditions | Expected Outcome |
|---|---|---|
| Nucleophilic Substitution | Polar aprotic solvent, suitable nucleophile | Replacement of bromine with the nucleophile |
| Electrophilic Substitution | Strong acid, electrophile | Introduction of an electrophile at an activated position |
| Cross-Coupling | Palladium catalyst, aryl/alkyl halide | Introduction of aryl or alkyl groups |
Potential Biological Targets
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to 6-bromo-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline. For instance, quinazoline derivatives have demonstrated efficacy against various cancer cell lines, including breast and prostate cancer. A structure–activity relationship (SAR) analysis indicated that modifications on the quinazoline scaffold can enhance cytotoxic activity against tumor cells. In particular, compounds with electron-withdrawing groups showed improved potency against cancer cell lines such as MCF-7 and PC3 .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups was found to be crucial for enhancing antimicrobial efficacy. For example, compounds with halogen substitutions demonstrated superior activity compared to their unsubstituted counterparts .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 31.25 | |
| Compound D | Escherichia coli | 46.9 |
Anticonvulsant Activity
In neuropharmacology, related compounds have shown promising anticonvulsant effects in various seizure models. The SAR studies suggest that the presence of specific substituents on the azetidine ring enhances the anticonvulsant properties of these compounds. For instance, certain derivatives have been reported to provide significant protection in electroshock seizure tests .
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University synthesized several derivatives based on the core structure of this compound. These compounds were tested against multiple cancer cell lines, revealing that specific modifications led to enhanced anticancer activity. The most potent derivative exhibited an IC50 value lower than that of standard chemotherapeutic agents, indicating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Screening
In another investigation, a series of quinazoline derivatives were screened for their antimicrobial properties against clinical isolates of resistant bacterial strains. The study highlighted that certain compounds not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, suggesting their potential use in combination therapy .
Mechanism of Action
The mechanism of action of 6-bromo-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to target proteins or enzymes, altering their activity and leading to various biological outcomes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Known for their broad range of chemical and biological properties.
Pyrazole derivatives: Often used in pharmaceuticals and biologically active compounds.
Quinazoline derivatives: Commonly studied for their medicinal properties and synthetic utility.
Uniqueness
6-bromo-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline is unique due to its specific combination of functional groups and structural features.
Biological Activity
6-bromo-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a quinazoline core substituted with a bromo group and an azetidine moiety linked to a pyrazole. The molecular formula is , with a molecular weight of approximately 372.25 g/mol. Its structure is pivotal in determining its biological activity.
Antimicrobial Activity
Research indicates that derivatives of quinazoline, including the compound , exhibit significant antimicrobial properties. A study evaluating various quinazoline derivatives found that specific modifications enhanced their efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected compounds ranged from 12.5 to 250 μg/ml, demonstrating promising antibacterial activity compared to standard antibiotics such as ampicillin and ciprofloxacin .
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Standard (Ampicillin) | 100 | S. typhi |
| Standard (Ciprofloxacin) | 25 | E. coli |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. A study on quinazoline derivatives indicated that they could inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases .
Anticancer Potential
Emerging research suggests that quinazoline derivatives can exhibit anticancer activity by targeting specific pathways involved in tumor growth. For instance, compounds with similar structures have shown inhibition of cell proliferation in cancer cell lines, possibly through the modulation of kinase activity associated with cancer progression .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific kinases or enzymes involved in cellular signaling pathways.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cell behavior.
- DNA Interaction : Some studies suggest that quinazolines can intercalate with DNA, affecting replication and transcription processes.
Case Studies
Several case studies have highlighted the effectiveness of similar quinazoline derivatives:
- Study on Antimicrobial Efficacy : A derivative was tested against multiple bacterial strains, showing significant inhibition comparable to conventional antibiotics.
- Anti-inflammatory Model : In vivo studies demonstrated reduced edema in animal models treated with the compound, supporting its potential use in inflammatory conditions.
- Cancer Cell Line Testing : In vitro tests revealed that certain derivatives could induce apoptosis in cancer cell lines, indicating a pathway for further development as anticancer agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-bromo-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols, including nucleophilic substitution, cyclization, and functional group coupling. Key intermediates like 4-hydrazinylquinazoline (precursor to triazolo/pyrazolo derivatives) are synthesized using hydrazine hydrate in alcoholic media, followed by reactions with triethyl orthoformate or acylating agents (e.g., benzoyl chloride) to introduce heterocyclic moieties . Optimization includes solvent selection (ethanol, acetic acid), catalyst use (POCl₃ for cyclization), and temperature control (reflux conditions). Characterization via ¹H/¹³C NMR, IR, and elemental analysis ensures structural fidelity .
Q. How is the purity and structural integrity of this compound verified post-synthesis?
- Methodological Answer : Purity is confirmed via melting point analysis, HPLC, and thin-layer chromatography (TLC). Structural validation employs spectroscopic techniques:
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH₂ at ~3300 cm⁻¹) .
- NMR : ¹H NMR distinguishes azetidine protons (δ 3.5–4.5 ppm) and pyrazole methyl groups (δ 2.1–2.5 ppm). ¹³C NMR confirms quinazoline C-Br coupling (δ 90–110 ppm) .
- Elemental Analysis : Matches calculated vs. experimental C, H, N percentages (error <0.4%) .
Advanced Research Questions
Q. How does molecular docking predict the interaction between this compound and EGFR, and what validation methods confirm these predictions?
- Methodological Answer : Docking studies (e.g., AutoDock Vina) position the quinazoline core in EGFR’s ATP-binding pocket, with the bromo group forming hydrophobic interactions and the azetidine-pyrazole moiety stabilizing via hydrogen bonds (e.g., with Thr766/Met793). Validation includes:
- Molecular Dynamics (MD) Simulations : Assess binding stability (RMSD <2 Å over 100 ns) and hydrogen bond persistence (>80% occupancy) .
- Free Energy Calculations (MM-PBSA/GBSA) : Quantify binding affinities (ΔG < -30 kcal/mol indicates strong inhibition) .
Q. What strategies resolve discrepancies in biological activity data across different studies?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, IC₅₀ protocols). To address this:
- Standardized Assays : Use EGFR-overexpressing cells (e.g., A431) with consistent ATP concentrations .
- SAR Analysis : Compare substituent effects; e.g., electron-withdrawing groups (Br) enhance kinase inhibition vs. electron-donating groups (OCH₃) .
- Meta-Analysis : Pool data from independent studies to identify trends (e.g., logP <3 improves bioavailability) .
Q. How do crystallographic and DFT studies elucidate the compound’s vibrational and electronic properties?
- Methodological Answer : Single-crystal XRD reveals planar quinazoline-azetidine geometry (dihedral angle <10°), while DFT (B3LYP/6-31G*) calculates:
- Vibrational Modes : C-Br stretching (~550 cm⁻¹) and pyrazole ring deformation (~1300 cm⁻¹) .
- Electrostatic Potential Maps : Highlight nucleophilic regions (azetidine N) for electrophilic attack .
Q. What synthetic modifications enhance metabolic stability without compromising activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
